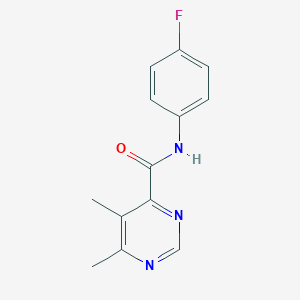

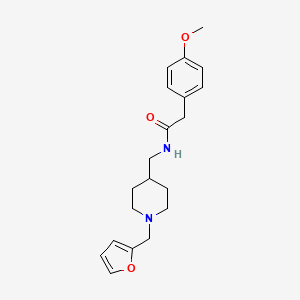

![molecular formula C14H17BN2O4 B2620818 (E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester CAS No. 2377227-47-7](/img/structure/B2620818.png)

(E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

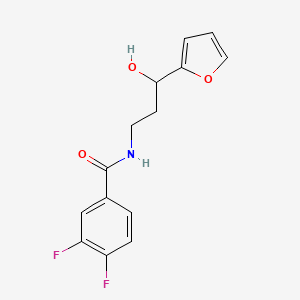

“(E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester” is a chemical compound with a molecular weight of 288.11 . It is a white to yellow solid and its IUPAC name is 6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl][1,3]oxazolo[4,5-b]pyridin-2(3H)-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)6-5-9-7-10-11(16-8-9)17-12(18)19-10/h5-8H,1-4H3,(H,16,17,18)/b6-5+ . The InChI key is LXGPMTJSTUACQD-AATRIKPKSA-N .It is stored at a temperature of +4C . The shipping temperature is room temperature .

Scientific Research Applications

Copolymer Synthesis Beyond Copolymerizability Limitation

Isopropenyl boronic acid pinacol ester (IPBpin), a compound with a similar boronic ester moiety, has been used as a comonomer in radical polymerization with vinyl monomers. This has led to the synthesis of conventionally inaccessible copolymers, such as IPBpin-styrene copolymer, which could be transformed into an α-methyl vinyl alcohol (MVA)-styrene counterpart through oxidation. This showcases the role of boronic ester moieties in facilitating new polymer syntheses (Makino, Nishikawa, & Ouchi, 2020).

Carbohydrate Sensing

Boronic acid pinacol esters have been utilized in the development of luminescent iridium(III)-boronic acid complexes for carbohydrate sensing. This application is particularly significant in the detection and quantification of sugars, demonstrating the chemical's role in creating sensitive and selective sensors (Hashemzadeh et al., 2020).

Advanced Synthesis Techniques

The chemical has been involved in innovative synthesis methods, such as the metal- and additive-free photoinduced borylation of haloarenes. This methodology is pivotal in the generation of boronic acids and esters without the need for transition metal catalysts, highlighting a cleaner and more sustainable approach to synthesizing these important intermediates in organic chemistry (Mfuh et al., 2017).

properties

IUPAC Name |

6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-3H-[1,3]oxazolo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)6-5-9-7-10-11(16-8-9)17-12(18)19-10/h5-8H,1-4H3,(H,16,17,18)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGPMTJSTUACQD-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC3=C(NC(=O)O3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC3=C(NC(=O)O3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-[2-[2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridin-6-yl]vinyl]boronic Acid Pinacol Ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

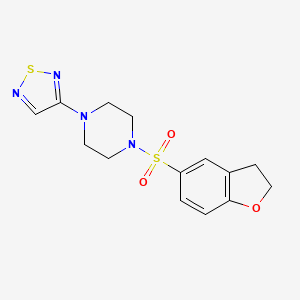

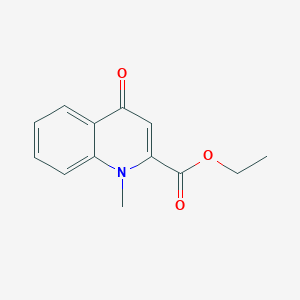

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620736.png)

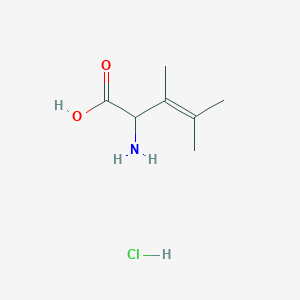

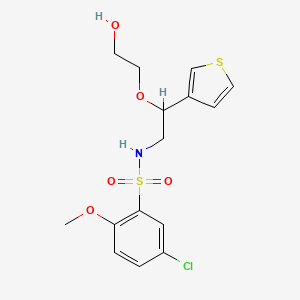

![3-Propan-2-yl-5-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2620741.png)

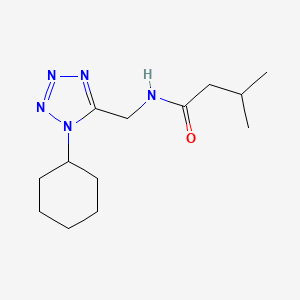

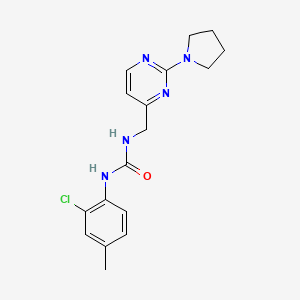

![N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2620751.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620753.png)

![6-Acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2620754.png)